molecular formula C22H20ClN3O2S B11963392 (5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11963392
M. Wt: 425.9 g/mol
InChI Key: VAINRMJANIKVRQ-XMHGGMMESA-N
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Description

(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a pentyloxybenzylidene moiety, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolotriazole core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.

    Attachment of the Pentyloxybenzylidene Moiety: This step involves the condensation of a pentyloxybenzaldehyde derivative with the intermediate compound, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-chlorophenyl)-5-[4-(methoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-2-(4-chlorophenyl)-5-[4-(ethoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific structural features, such as the pentyloxybenzylidene moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

(5E)-2-(4-chlorophenyl)-5-[(4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H20ClN3O2S/c1-2-3-4-13-28-18-11-5-15(6-12-18)14-19-21(27)26-22(29-19)24-20(25-26)16-7-9-17(23)10-8-16/h5-12,14H,2-4,13H2,1H3/b19-14+

InChI Key

VAINRMJANIKVRQ-XMHGGMMESA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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